D-Configuration Protease Resistance
The D-stereochemistry of Fmoc-D-Homocit-OH is a critical determinant of peptide stability. When incorporated into a peptide chain, the D-amino acid creates a backbone conformation that is not recognized by the active sites of endogenous proteases, which are evolutionarily optimized for L-amino acids [1]. This class-level effect significantly enhances resistance to enzymatic degradation. In a comparative study, an all-D-amino acid cationic heptapeptide demonstrated complete protease resistance, while its L-analogue was susceptible to degradation [2]. Although direct kinetic data for Fmoc-D-Homocit-OH is not available, this well-established class-level inference supports its procurement over L-isomers for applications requiring extended biological half-life.
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | Confers class-level protease resistance |
| Comparator Or Baseline | Fmoc-L-Homocit-OH (L-isomer) leads to peptides susceptible to protease degradation |
| Quantified Difference | Complete protease resistance observed for all-D-peptide vs. degradation for L-peptide analogue (class-level inference) [2] |
| Conditions | In vitro protease assays with trypsin and chymotrypsin |
Why This Matters
This enables the design of longer-acting peptide therapeutics and more robust biological probes, a key advantage over L-amino acid building blocks.
- [1] HongTide Biotechnology. (n.d.). Unnatural Amino Acids: D-amino acid peptide bonds are more resistant to proteases. View Source
- [2] Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. (2024). *ACS Infectious Diseases*, 10(2), 562-581. View Source
